1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane
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Overview
Description
1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane, a highly strained and rigid hydrocarbon framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical addition of bromine and methanesulfonyl groups to bicyclo[1.1.1]pentane. This process often requires the use of radical initiators and specific reaction conditions to ensure the selective addition of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product . This approach can enhance the yield and purity of the compound while minimizing the reaction time and resource consumption.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine or methanesulfonyl groups.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction with LiAlH4 can produce a hydrocarbon .
Scientific Research Applications
1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in materials science for creating novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The bromine and methanesulfonyl groups can participate in various chemical reactions, allowing the compound to modify biological molecules or materials. The rigid bicyclo[1.1.1]pentane framework provides a stable platform for these interactions, enhancing the compound’s effectiveness .
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-chlorobicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of a methanesulfonyl group.
1-bromo-3-methylbicyclo[1.1.1]pentane: Contains a methyl group instead of a methanesulfonyl group.
1-bromo-3-phenylbicyclo[1.1.1]pentane: Features a phenyl group in place of the methanesulfonyl group.
Uniqueness
1-bromo-3-methanesulfonylbicyclo[1.1.1]pentane is unique due to the presence of both bromine and methanesulfonyl groups, which provide distinct reactivity and functionalization options. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
2408972-84-7 |
---|---|
Molecular Formula |
C6H9BrO2S |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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